molecular formula C22H28N4O4S B2545552 N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 898445-68-6

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2545552
CAS No.: 898445-68-6
M. Wt: 444.55
InChI Key: VHHHQZWEHCAEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating key processes such as cell proliferation, migration, and survival, and its overexpression is frequently associated with tumor metastasis and invasion [https://www.nature.com/articles/nrc2310]. This compound acts as a competitive ATP inhibitor, binding to the ATP-binding pocket of FAK and effectively blocking its autophosphorylation at Y397 and subsequent downstream signaling [https://pubmed.ncbi.nlm.nih.gov/21505112/]. The molecular structure incorporates a cyclopenta[d]pyrimidine scaffold, a known pharmacophore for kinase inhibition, linked to a benzodioxole group which can enhance pharmacokinetic properties. Its primary research value lies in the investigation of FAK-driven biological processes, particularly in the fields of oncology and cell biology. Researchers utilize this compound in vitro to study cancer cell motility, invasion, and anoikis resistance, and in vivo to assess the effects of FAK inhibition on tumor growth and metastasis in preclinical models [https://www.cancer.gov/research/areas/treatment]. This high-purity compound is intended For Research Use Only and is a valuable tool for elucidating the complex roles of FAK in disease pathogenesis and for validating it as a therapeutic target.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-3-25(4-2)10-11-26-17-7-5-6-16(17)21(24-22(26)28)31-13-20(27)23-15-8-9-18-19(12-15)30-14-29-18/h8-9,12H,3-7,10-11,13-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHHQZWEHCAEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups that may influence its biological activity, including interactions with specific molecular targets.

Chemical Structure

The compound can be described by the following structural formula:

\text{N 2H 1 3 benzodioxol 5 yl 2 1 2 diethylamino ethyl 2 oxo 1H 2H 5H 6H 7H cyclopenta d pyrimidin 4 yl}sulfanyl)acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzymatic activity and influence cellular signaling pathways. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and downstream signaling.

Research indicates that compounds with similar structures often target kinases and phospholipases, suggesting potential pathways for further investigation.

Anticancer Activity

Studies have shown that compounds structurally related to N-(2H-1,3-benzodioxol-5-yl)-2-acetamide exhibit anticancer properties. For instance:

CompoundTargetEffect
Similar Benzodioxole Derivativec-KIT KinaseInhibitory
Diethylamino DerivativePhospholipase A2Inhibitory

The inhibition of c-KIT kinase is particularly noteworthy as it is implicated in various cancers.

Neuroprotective Effects

There is emerging evidence that compounds containing diethylamino groups may exert neuroprotective effects. This could be relevant in conditions such as neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies

  • Inhibition of Phospholipase A2 : A study demonstrated that related compounds inhibited lysosomal phospholipase A2 (PLA2G15), leading to reduced phospholipidosis in cellular models. The IC50 values for these compounds were significantly lower than 1 mM, indicating potent inhibitory effects .
  • Kinase Inhibition : Research into similar benzodioxole derivatives has shown effective inhibition against various kinases involved in cancer progression. This suggests a potential for developing targeted therapies based on the structural motifs present in N-(2H-1,3-benzodioxol-5-yl)-2-acetamide .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, conformational dynamics, and biological activity.

Structural Analogues

Key analogues include:

N-Naphthyl-cyclopenta[d]pyrimidines (e.g., Compounds 4 and 5 from ): These derivatives feature naphthyl substituents instead of benzodioxol. Compound 4 (6’-methoxynaphthyl) exhibits hindered rotation of the naphthyl ring, enhancing microtubule depolymerization and antiproliferative activity. In contrast, Compound 5 (5’-methoxynaphthyl) allows free rotation, reducing potency .

CHEMBL1315363 (): This compound shares the benzodioxol-sulfanyl acetamide motif but replaces the cyclopenta[d]pyrimidinone core with a pyrimido[5,4-b]indol scaffold. The 4-methoxyphenyl substituent may alter solubility and target affinity compared to the diethylaminoethyl group in the target compound .

Physicochemical Properties

Property Target Compound Compound 4 CHEMBL1315363
Molecular Weight ~520 g/mol (estimated) 438.5 g/mol ~550 g/mol (estimated)
Key Substituents Diethylaminoethyl, benzodioxol 6’-Methoxynaphthyl 4-Methoxyphenyl, indole
Rotational Freedom Moderate (flexible ethyl chain) Hindered (naphthyl) Restricted (indole core)
Solubility Likely polar (amide, amine) Low (hydrophobic naphthyl) Moderate (methoxy group)

Conformational Analysis

The diethylaminoethyl group in the target compound introduces conformational flexibility, which may influence binding kinetics. In contrast, hindered naphthyl rotation in Compound 4 stabilizes a bioactive conformation, enhancing target engagement . The benzodioxol group’s planar structure (in the target compound) could promote π-π stacking with aromatic residues in biological targets, akin to methoxyphenyl groups in CHEMBL1315363 .

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